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Compound of Interest

Compound Name: (R)-LW-Srci-8

Cat. No.: B15137261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of (R)-LW-
Srci-8 and dasatinib. While dasatinib is a well-characterized multi-targeted kinase inhibitor, (R)-
LW-Srci-8 is a more recently developed covalent inhibitor reported to be highly selective for c-

Src kinase. This document aims to present the available experimental data to offer an objective

comparison of their performance.

Introduction to the Inhibitors
(R)-LW-Srci-8 is a novel, selective, and covalent inhibitor of c-Src kinase with a reported IC50

of 35.83 nM. It functions by disrupting the autophosphorylation of c-Src by targeting its

autophosphorylation site at tyrosine 419 (Y419). Its high selectivity is attributed to a design that

targets a unique pocket on c-Src.

Dasatinib is an FDA-approved oral tyrosine kinase inhibitor used in the treatment of chronic

myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It is known to be a potent,

multi-targeted inhibitor of several key kinases, including BCR-ABL and the Src family of kinases

(SRC, LCK, YES, FYN), as well as c-KIT, EPHA2, and PDGFRβ.

Data Presentation: Kinase Selectivity Profiles
The following table summarizes the available quantitative data on the kinase inhibition profiles

of (R)-LW-Srci-8 and a selection of key targets for dasatinib. It is important to note that
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comprehensive, publicly available kinome-wide selectivity data for (R)-LW-Srci-8 is limited.

Kinase Target (R)-LW-Srci-8 IC50 (nM) Dasatinib Kd (nM)

c-Src 35.83 <0.5

ABL1 No public data <0.5

LCK No public data <0.5

YES1 No public data <0.5

FYN No public data 0.6

c-KIT No public data 4

PDGFRβ No public data 28

EPHA2 No public data 30

Note: The IC50 value for (R)-LW-Srci-8 is from a biochemical assay. The Kd values for

dasatinib are from KINOMEscan™ data and represent binding affinity. Lower values indicate

higher potency/affinity. The lack of comprehensive public data for (R)-LW-Srci-8's activity

against a broader kinase panel is a current limitation in providing a direct, comprehensive

selectivity comparison.

Experimental Protocols
In Vitro Kinase Inhibition Assay for (R)-LW-Srci-8
(Summary)
The inhibitory activity of (R)-LW-Srci-8 against c-Src was determined using an in vitro kinase

assay. A typical protocol involves:

Enzyme and Substrate Preparation: Recombinant c-Src kinase and a suitable peptide

substrate are prepared in a kinase reaction buffer.

Inhibitor Incubation: The kinase is pre-incubated with varying concentrations of (R)-LW-Srci-
8 to allow for covalent bond formation.
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Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Detection: The level of substrate phosphorylation is quantified, often using a luminescence-

based assay that measures the amount of ADP produced. The IC50 value is then calculated

from the dose-response curve.

KINOMEscan™ Selectivity Profiling for Dasatinib
(Summary)
The KINOMEscan™ platform is a competition-based binding assay used to determine the

interaction of a compound with a large panel of kinases. The general workflow is as follows:

Assay Components: The assay consists of DNA-tagged kinases, an immobilized ligand that

binds to the kinase active site, and the test compound (dasatinib).

Competition: The test compound is incubated with the kinase and the immobilized ligand. If

the compound binds to the kinase, it will compete with the immobilized ligand, reducing the

amount of kinase bound to the solid support.

Quantification: The amount of kinase bound to the immobilized ligand is measured using

quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The results are reported as the percentage of the kinase that remains bound

to the immobilized ligand in the presence of the test compound compared to a DMSO

control. A lower percentage indicates stronger binding of the compound to the kinase.

Dissociation constants (Kd) are determined from a dose-response curve.

Cellular Activity-Based Protein Profiling (ABPP) (General
Overview)
ABPP is a powerful chemical proteomics technique used to assess the engagement of a

compound with its target in a cellular context.

Cell Treatment: Intact cells are treated with the inhibitor of interest.

Lysis and Probe Labeling: The cells are lysed, and the proteome is treated with a broad-

spectrum, activity-based probe that covalently labels the active sites of a class of enzymes
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(e.g., kinases).

Target Engagement Analysis: The binding of the inhibitor to its target will prevent the labeling

of that target by the activity-based probe.

Proteomic Analysis: The probe-labeled proteins are enriched and identified using mass

spectrometry. A decrease in the signal for a particular kinase in the inhibitor-treated sample

compared to the control indicates target engagement.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Key signaling pathways affected by dasatinib and (R)-LW-Srci-8.
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Caption: General experimental workflow for kinase inhibitor profiling.

Objective Comparison and Conclusion
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Based on the currently available data, (R)-LW-Srci-8 and dasatinib represent two distinct

classes of kinase inhibitors in terms of their selectivity.

(R)-LW-Srci-8 is presented as a highly selective inhibitor, with potent activity against its

intended target, c-Src, and a design that suggests minimal off-target effects. This high

selectivity could translate to a more favorable safety profile in therapeutic applications by

avoiding the inhibition of other essential kinases. However, the lack of a publicly available,

comprehensive kinome-wide screen means that its full selectivity profile remains to be

broadly characterized.

Dasatinib, in contrast, is a multi-targeted inhibitor with high potency against a range of

kinases, including the therapeutically important BCR-ABL fusion protein and the Src family of

kinases. This broader activity spectrum is integral to its clinical efficacy in CML and ALL.

However, the inhibition of multiple kinases can also contribute to off-target side effects.

In conclusion, the choice between a highly selective inhibitor like (R)-LW-Srci-8 and a multi-

targeted agent like dasatinib depends on the specific therapeutic goal. For applications where

the inhibition of c-Src is the primary objective and off-target effects are a concern, (R)-LW-Srci-
8 appears to be a promising candidate. For diseases driven by multiple aberrant kinases, a

multi-targeted inhibitor like dasatinib may be more effective. Further comprehensive selectivity

profiling of (R)-LW-Srci-8 against a broad panel of kinases is necessary to fully delineate its

selectivity and potential advantages over existing multi-targeted inhibitors.

To cite this document: BenchChem. [A Comparative Guide to the Selectivity of (R)-LW-Srci-8
and Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137261#r-lw-srci-8-versus-dasatinib-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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